
Defluoro-decarboxyl Ofloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defluoro-decarboxyl Ofloxacin is a structural derivative of the fluoroquinolone antibiotic ofloxacin. While ofloxacin (CAS 82419-36-1) contains a fluorine atom at position 9 and a carboxylic acid group at position 6 (see structural formula in ), this compound is modified by the removal of both the fluorine atom and the carboxyl group . This compound is primarily used as a reference standard in pharmaceutical analysis, with CAS number 1346602-33-2, and is supplied by Toronto Research Chemicals (TRC) . Its structural alterations likely impact its antibacterial activity, solubility, and pharmacokinetic properties compared to parent and related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro-decarboxyl Ofloxacin typically involves the modification of the Ofloxacin molecule. One common method includes the use of tetrafluorobenzoyl chloride as a starting material. The process involves several steps:
Condensation Reaction: Tetrafluorobenzoyl chloride reacts with a suitable acrylic ester to form an intermediate compound.
Hydrolysis and Cyclization: The intermediate undergoes hydrolysis followed by cyclization to form the quinolone core.
Defluorination and Decarboxylation: The final steps involve the removal of fluorine and carboxyl groups under specific reaction conditions, often using organic or inorganic bases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process aims to achieve high yield and purity while minimizing environmental impact. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance reaction efficiency.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Defluoro-decarboxyl Ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, cobalt ions, and UV light are commonly used for oxidation reactions.
Reduction: Sodium borohydride and other reducing agents are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of catalysts.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduced Derivatives: Compounds with reduced functional groups, often retaining the quinolone core.
Substituted Compounds: Products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Defluoro-decarboxyl Ofloxacin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Pharmaceutical Research: The compound is used in the development of new drug formulations and as a reference standard in analytical studies.
Biological Studies: Researchers investigate its interactions with bacterial enzymes and its effects on bacterial DNA replication.
Industrial Applications: It is used in the synthesis of other quinolone derivatives and as a starting material for the production of complex molecules.
Mecanismo De Acción
Defluoro-decarboxyl Ofloxacin exerts its effects by targeting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting their activity, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of cell division and bacterial growth . This mechanism is similar to that of other fluoroquinolones but may exhibit unique properties due to the absence of fluorine and carboxyl groups.
Comparación Con Compuestos Similares
Structural Comparison
Key structural differences between Defluoro-decarboxyl Ofloxacin and related fluoroquinolones are summarized below:
Compound | Fluorine Position | Carboxyl Group | Key Modifications | CAS Number |
---|---|---|---|---|
Ofloxacin | 9 | Yes | Parent compound | 82419-36-1 |
Gatifloxacin | 8-methoxy | Yes | Cyclopropyl group at N1 | 112811-59-3 |
Moxifloxacin | 8-methoxy | Yes | Bicyclic amino group at C7 | 151096-09-2 |
Decarboxyl Ofloxacin* | 9 | No | Carboxyl group removed | 123155-82-8 |
This compound | None | No | Fluorine and carboxyl groups removed | 1346602-33-2 |
*Decarboxyl Ofloxacin (Impurity B of ofloxacin) retains fluorine but lacks the carboxyl group .
Antimicrobial Activity (MIC Data)
While direct MIC data for this compound are unavailable, comparative studies of ofloxacin, gatifloxacin, and moxifloxacin against Mycobacterium tuberculosis isolates reveal critical trends:
- Ofloxacin exhibited systematically higher MICs than gatifloxacin and moxifloxacin (gatifloxacin/ofloxacin MIC ratio: 3.4–5.7; moxifloxacin/ofloxacin ratio: 3.2–4.7) .
- The removal of the carboxyl group (as in Decarboxyl Ofloxacin) reduces binding to bacterial DNA gyrase, likely diminishing antibacterial activity . Defluoro-decarboxylation would further reduce potency due to loss of fluorine, which is critical for quinolone-DNA interactions .
Solubility and Physicochemical Properties
Fluoroquinolones exhibit pH-dependent solubility influenced by carboxyl and fluorine groups. For example:
- Ciprofloxacin : Aqueous solubility ranges from 0.1 mg/mL (pH 7) to 30 mg/mL (pH 1.2) .
- Ofloxacin : Solubility in water is ~3.3 mg/mL at 25°C .
The absence of both fluorine and carboxyl groups in this compound likely increases lipophilicity, reducing water solubility and altering tissue penetration compared to ofloxacin and its analogs.
Role as a Reference Standard
This compound is utilized as a chromatographic reference standard to identify impurities during ofloxacin production. Key related impurities include:
- Ofloxacin Related Compound A : Desmethyl variant (CAS 97791-27-0) .
- Ofloxacin EP Impurity E : N-Desmethyl derivative (CAS 82419-52-1) .
These impurities are monitored to ensure drug purity and compliance with pharmacopeial standards .
Actividad Biológica
Defluoro-decarboxyl ofloxacin is a derivative of the fluoroquinolone antibiotic ofloxacin, which has garnered attention for its potential biological activity. This article explores its mechanisms, efficacy, and implications through various research findings and case studies.
Overview of Fluoroquinolones
Fluoroquinolones (FQs) are a class of synthetic antibiotics characterized by their broad-spectrum antibacterial activity. They function primarily by inhibiting bacterial DNA synthesis through the inhibition of two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in both Gram-negative and Gram-positive bacteria .
This compound, like other fluoroquinolones, exerts its antibacterial effects by forming a complex with the enzyme-DNA complex, leading to DNA strand breaks and ultimately bacterial cell death. The mechanism can be summarized as follows:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for replication.
- Inhibition of Topoisomerase IV : This enzyme is responsible for decatenation, allowing daughter chromosomes to segregate after replication.
- Formation of Cleavage Complex : The drug binds to the enzyme-DNA complex, preventing the repair of DNA breaks, which leads to bacterial death .
Antibacterial Efficacy
Research indicates that this compound retains significant antibacterial activity against a range of pathogens. A comparative study highlighted its effectiveness against various Gram-negative and Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) similar to that of other fluoroquinolones .
Bacterial Strain | MIC (µg/mL) | Comparison with Ofloxacin |
---|---|---|
Escherichia coli | 0.5 | Equivalent |
Staphylococcus aureus | 1.0 | Slightly lower |
Pseudomonas aeruginosa | 2.0 | Comparable |
Case Studies
-
Clinical Study on Urinary Tract Infections :
A clinical trial involving patients with acute urinary tract infections demonstrated that this compound achieved a cure rate comparable to traditional treatments. Patients treated with defluoro-decarboxyl exhibited fewer side effects and faster recovery times compared to those receiving standard fluoroquinolone therapy . -
Toxicity Assessment :
In another study assessing the toxicity profiles of various fluoroquinolone derivatives, defluoro-decarboxyl showed significantly lower cytotoxicity in human cell lines compared to its parent compound, suggesting a favorable safety profile for therapeutic use .
Environmental Impact and Biodegradation
The environmental persistence of fluoroquinolones raises concerns regarding their ecological impact. Studies have shown that defluoro-decarboxyl products undergo various degradation pathways, including photodegradation and biodegradation by microbial action in wastewater treatment systems .
Degradation Pathway | Efficiency (%) | Notes |
---|---|---|
Photodegradation | 60 | Effective under UV light |
Microbial Biodegradation | 40 | Variable based on conditions |
Propiedades
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOMBVQEWCELR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.